
3-Amino-n-hydroxybutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-n-hydroxybutanamide is an organic compound that belongs to the class of aminohydroxamic acids. This compound is characterized by the presence of both an amino group and a hydroxamic acid group, making it a versatile molecule in various chemical and biological applications. The molecular formula of this compound is C4H10N2O2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-n-hydroxybutanamide can be achieved through several methods. One common approach involves the reaction of 3-aminobutanamide with hydroxylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at a temperature range of 50-70°C. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts such as palladium or platinum can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Amino-n-hydroxybutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxamic acid group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Conversion to primary amines.
Substitution: Formation of N-substituted derivatives.
Aplicaciones Científicas De Investigación
3-Amino-n-hydroxybutanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of matrix metalloproteinases.
Medicine: Research is ongoing to explore its antitumor and cytotoxic properties, making it a candidate for cancer therapy.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Amino-n-hydroxybutanamide involves its interaction with specific molecular targets. In the context of enzyme inhibition, the compound binds to the active site of matrix metalloproteinases, preventing their catalytic activity. This inhibition is achieved through the formation of stable complexes with the enzyme, thereby blocking substrate access and subsequent enzymatic reactions.
Comparación Con Compuestos Similares
- 3-Amino-n-hydroxypropanamide
- 4-Amino-n-hydroxybutanamide
- 2-Amino-n-hydroxyacetamide
Comparison: 3-Amino-n-hydroxybutanamide is unique due to its specific structural configuration, which allows for distinct interactions with biological targets. Compared to 3-Amino-n-hydroxypropanamide and 4-Amino-n-hydroxybutanamide, it exhibits different binding affinities and inhibitory activities. The presence of the hydroxamic acid group in this compound also contributes to its enhanced reactivity in chemical reactions.
Propiedades
Número CAS |
3833-52-1 |
|---|---|
Fórmula molecular |
C4H10N2O2 |
Peso molecular |
118.13 g/mol |
Nombre IUPAC |
3-amino-N-hydroxybutanamide |
InChI |
InChI=1S/C4H10N2O2/c1-3(5)2-4(7)6-8/h3,8H,2,5H2,1H3,(H,6,7) |
Clave InChI |
QMFFTUKBEIKMFT-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



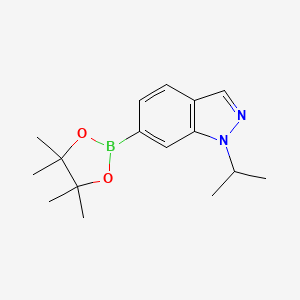
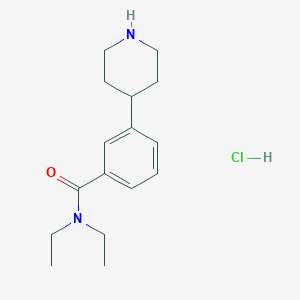
![5-chloro-N2-[4-(dimethylphosphoryl)-2-methoxyphenyl]-N4-phenylpyrimidine-2,4-diamine](/img/structure/B13995050.png)
![Methyl 5-bromo-2-[2-oxo-2-(phenylamino)ethoxy]benzoate](/img/structure/B13995056.png)
![2-[Phenyl(propanoyl)amino]ethyl propanoate](/img/structure/B13995058.png)
![2-[1-[2-(1,3-Dioxoisoindol-2-yl)-9,10-dioxo-anthracen-1-yl]-9,10-dioxo-anthracen-2-yl]isoindole-1,3-dione](/img/structure/B13995071.png)
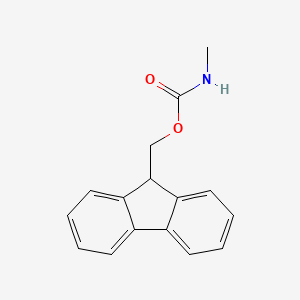
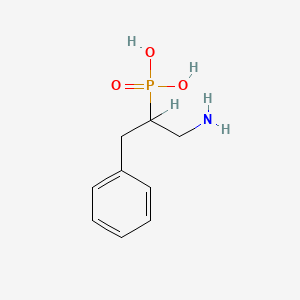
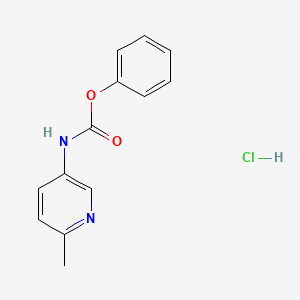
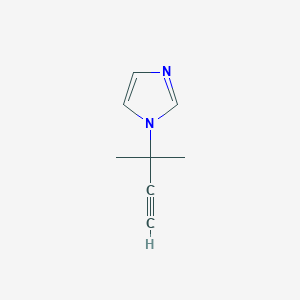
![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide](/img/structure/B13995097.png)
![2-[(Benzylsulfonyl)amino]-4-methylpentanoic acid](/img/structure/B13995107.png)
![3-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-1,2,4-oxadiazole](/img/structure/B13995121.png)
